(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone
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Overview
Description
(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone is a naturally occurring flavonoid compound. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is notable for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone typically involves several steps:
Starting Materials: The synthesis begins with readily available starting materials such as phenylacetic acid and resorcinol.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a catalyst, such as sulfuric acid, to form the intermediate compound.
Cyclization: The intermediate compound is then cyclized under acidic conditions to form the benzopyrone ring structure.
Hydroxylation: Finally, hydroxylation reactions are carried out to introduce the hydroxyl groups at the 5 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyrone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities.
Scientific Research Applications
(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of flavonoid chemistry and synthesis.
Biology: Researchers study its effects on cellular processes, including its role in modulating enzyme activity and gene expression.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
The mechanism of action of (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Properties: The compound induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer activities, similar to (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone.
Luteolin: Shares anti-inflammatory and antioxidant properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of a methyl group, which can influence its biological activity and pharmacokinetics.
Properties
CAS No. |
11023-71-5 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-9-11(17)7-14-15(16(9)19)12(18)8-13(20-14)10-5-3-2-4-6-10/h2-7,13,17,19H,8H2,1H3/t13-/m0/s1 |
InChI Key |
INBPQAJYHSJVRY-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O |
SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
11023-71-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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